

# Development of a Pediatric-Friendly Formulation of Arpraziquantel: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Arpraziquantel*

Cat. No.: *B1680035*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of a pediatric-friendly formulation of **Arpraziquantel**, a crucial advancement in the treatment of schistosomiasis in preschool-aged children. **Arpraziquantel**, the R-(-)-enantiomer of praziquantel, has been formulated as a 150 mg orally dispersible tablet (ODT) to address the needs of this vulnerable patient population.<sup>[1][2][3]</sup> This formulation offers improved palatability and ease of administration compared to the standard praziquantel tablets.<sup>[2][3][4]</sup>

The development program, led by the Pediatric Praziquantel Consortium, has successfully completed preclinical and clinical phases, culminating in a positive scientific opinion from the European Medicines Agency (EMA) for use in children aged 3 months to 6 years.<sup>[4][5][6][7]</sup>

## Formulation Development

The pediatric formulation of **Arpraziquantel** is a 150 mg dispersible tablet designed to be palatable for young children and stable in tropical climates.<sup>[3][8]</sup> The prototype was developed by Astellas and further optimized by Merck.<sup>[2][3]</sup>

Table 1: Composition of **Arpraziquantel** 150 mg Dispersible Tablets

| Component                   | Function                  |
|-----------------------------|---------------------------|
| Active Substance            |                           |
| Arpraziquantel              | Anthelmintic              |
| Excipients                  |                           |
| Cellulose, microcrystalline | Diluent, disintegrant     |
| Mannitol                    | Diluent, sweetening agent |
| Crospovidone                | Disintegrant              |
| Sodium stearyl fumarate     | Lubricant                 |
| Silica, colloidal anhydrous | Glidant                   |
| Sucralose                   | Sweetening agent          |
| Flavor                      | Taste-masking agent       |

Source: EMA Public Assessment Report (qualitative composition)

## Mechanism of Action

**Arpraziquantel**, the biologically active R-enantiomer of praziquantel, exerts its anthelmintic effect by increasing the permeability of the schistosome cell membranes to calcium ions. This influx of calcium results in severe muscle contractions and paralysis of the worms. The parasites detach from the blood vessel walls and are subsequently eliminated by the host's immune system.



[Click to download full resolution via product page](#)

Mechanism of action of **Arpraziquantel**.

## Clinical Development Workflow

The development of the pediatric **Arpraziquantel** formulation followed a structured clinical trial pathway, from initial safety and pharmacokinetic studies to pivotal efficacy trials.



[Click to download full resolution via product page](#)

Pediatric Arpraziquantel Development Workflow.

## Quantitative Data Summary

### Efficacy Data (Phase III Trial - NCT03845140)

The pivotal Phase III trial was an open-label, partly randomized study conducted in Côte d'Ivoire and Kenya in children aged 3 months to 6 years infected with *Schistosoma mansoni* or *Schistosoma haematobium*.[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Cure Rates at 17-21 Days Post-Treatment

| Infection             | Treatment Group | Age Group          | Dose     | Number of Patients (n) | Cure Rate (%) [95% CI] |
|-----------------------|-----------------|--------------------|----------|------------------------|------------------------|
| <i>S. mansoni</i>     | Arpraziquantel  | 4-6 years          | 50 mg/kg | 100                    | 87.8 [79.6-93.5]       |
| <i>S. mansoni</i>     | Praziquantel    | 4-6 years          | 40 mg/kg | 50                     | 81.3 [67.4-91.1]       |
| <i>S. haematobium</i> | Arpraziquantel  | 3 months - 6 years | 60 mg/kg | 60                     | 86.0                   |

Source: The Lancet Infectious Diseases, 2023; EMA Public Assessment Report[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

Table 3: Egg Reduction Rate (ERR)

| Infection             | Treatment Group | ERR (%) |
|-----------------------|-----------------|---------|
| <i>S. mansoni</i>     | Arpraziquantel  | ~99     |
| <i>S. haematobium</i> | Arpraziquantel  | ~99     |

Source: Pediatric Praziquantel Consortium Data[\[10\]](#)

### Safety Data (Phase III Trial)

The safety profile of **Arpraziquantel** was found to be similar to that of praziquantel.[10] The most frequently reported adverse events are summarized below.

Table 4: Common Treatment-Emergent Adverse Events

| Adverse Event           | Frequency            |
|-------------------------|----------------------|
| Abdominal pain          | Up to 1 in 10 people |
| Diarrhea                | Up to 1 in 10 people |
| Vomiting                | Up to 1 in 10 people |
| Somnolence (sleepiness) | Up to 1 in 10 people |

Source: EMA Public Assessment Report[4][5]

## Pharmacokinetic Parameters

Pharmacokinetic data for the pediatric population are still being fully characterized. A population pharmacokinetic (popPK) model for R-praziquantel has been developed.[11] Crushing tablets for preschool-aged children was found to increase the absorption rate.[11]

Table 5: Population Pharmacokinetic Model Findings for R-Praziquantel in Children

| Parameter                    | Observation                                                            |
|------------------------------|------------------------------------------------------------------------|
| Absorption Rate              | Increased by 64% when tablets are crushed for preschool-aged children. |
| Mean Transit Absorption Time | 70% higher in children compared to adults.                             |
| Bioavailability              | Decreased slightly with an increase in dose.                           |

Source: Journal of Pharmacokinetics and Pharmacodynamics, 2022[11]

## Experimental Protocols

The following protocols are based on methodologies described in published literature and clinical trial information.

## Protocol 1: Palatability Assessment

Objective: To assess the palatability of the **Arpraziquantel** 150 mg dispersible tablet in pediatric patients.

Methodology: A "swill-and-spit" taste study design is employed.

Procedure:

- Recruit and obtain informed consent from children in the target age group (e.g., 6-11 years for initial taste studies).
- On Day 1, participants assess the palatability of the orally disintegrating tablet without water.
- On Day 2, participants assess the palatability of the tablet dispersed in water.
- A randomized sequence is used for the order of administration of different formulations (e.g., **Arpraziquantel** ODT vs. crushed standard praziquantel).
- Immediately after tasting and spitting out the product ( $t=0$ ) and after 2-5 minutes ( $t=2-5$ ), participants rate the "overall palatability" using a 100 mm Visual Analogue Scale (VAS) combined with a 5-point hedonic (facial) scale.
- The VAS is anchored with "worst taste" at 0 mm and "best taste" at 100 mm.
- An open-ended questionnaire can be used to gather additional feedback on the taste and mouthfeel.

## Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **Arpraziquantel** in pediatric patients with schistosomiasis.

Methodology: A sparse sampling design is often used in pediatric pharmacokinetic studies.

**Procedure:**

- Administer a single oral dose of **Arpraziquantel** (e.g., 50 mg/kg or 60 mg/kg) to each participant.
- Collect dried blood spot (DBS) samples at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
- Analyze the DBS samples for **Arpraziquantel** concentrations using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
- Perform non-compartmental analysis (NCA) to determine pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
- Utilize population pharmacokinetic (popPK) modeling software (e.g., Phoenix™) to analyze the data and evaluate the influence of covariates such as age and weight.[\[11\]](#)

## Protocol 3: Phase III Clinical Trial for Efficacy and Safety (Based on NCT03845140)

**Objective:** To evaluate the efficacy, safety, and palatability of **Arpraziquantel** in children aged 3 months to 6 years with schistosomiasis.

**Study Design:** An open-label, partly randomized, multicenter study.

**Procedure:**

- Screening and Enrollment:
  - Screen children for *S. mansoni* or *S. haematobium* infection using standard methods (e.g., Kato-Katz for stool, urine filtration for urine, and/or point-of-care circulating cathodic antigen urine cassette test).[\[1\]\[5\]\[8\]\[9\]](#)
  - Enroll eligible participants based on inclusion/exclusion criteria (e.g., age, weight, and confirmed infection).

- Treatment Allocation and Administration:

- For *S. mansoni* infection in children aged 4-6 years, randomize participants (2:1) to receive a single oral dose of **Arpraziquantel** (50 mg/kg) or crushed standard praziquantel (40 mg/kg).[1][5][8][9]
- For other age cohorts with *S. mansoni* and all cohorts with *S. haematobium*, administer a single oral dose of **Arpraziquantel** (50 mg/kg for *S. mansoni*, 60 mg/kg for *S. haematobium*).[1][5][8][9][10]

- Efficacy Assessment:

- Collect stool and/or urine samples at baseline and at 17-21 days post-treatment.
- Determine the primary endpoint: clinical cure rate, defined as the absence of parasite eggs in the samples at the follow-up visit.[12]
- Calculate the egg reduction rate (ERR) as a secondary endpoint.

- Safety Monitoring:

- Monitor and record all adverse events (AEs) and serious adverse events (SAEs) throughout the study period.
- Assess the relationship of AEs to the study drug.



[Click to download full resolution via product page](#)

Phase III Clinical Trial Logical Flow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Arpraziquantel - Wikipedia [en.wikipedia.org]
- 2. Arpraziquantel EMA Response | Merck [merckgroup.com]
- 3. European agency recommends Arpraziquantel to treat schistosomiasis in children | Portal Fiocruz [fiocruz.br]
- 4. European Medicines Agency Validates Application for Arpraziquantel | GSA [eliminateschisto.org]
- 5. Arpraziquantel - opinion on medicine for use outside EU | European Medicines Agency (EMA) [ema.europa.eu]
- 6. New treatment for young children with parasitic disease schistosomiasis | European Medicines Agency (EMA) [ema.europa.eu]
- 7. EMA Recommends Arpraziquantel for Treatment of Schistosomiasis in Preschool-Aged Children [prnewswire.com]
- 8. First preschool-aged child receives arpraziquantel for schistosomiasis treatment - EDCTP [edctp.org]
- 9. Efficacy, safety, and palatability of arpraziquantel (L-praziquantel) orodispersible tablets in children aged 3 months to 6 years infected with Schistosoma in Côte d'Ivoire and Kenya: an open-label, partly randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. R-praziquantel integrated population pharmacokinetics in preschool- and school-aged African children infected with Schistosoma mansoni and S. haematobium and Lao adults infected with Opisthorchis viverrini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pediatricpraziquantelconsortium.org [pediatricpraziquantelconsortium.org]
- To cite this document: BenchChem. [Development of a Pediatric-Friendly Formulation of Arpraziquantel: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680035#development-of-a-pediatric-friendly-formulation-of-arpraziquantel>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)